Monofunctional vs. Dichloro Reagents: Superior Efficiency in Preparing bis(diisopropylamino)alkoxyphosphines
Bis(diisopropylamino)chlorophosphine demonstrates markedly higher effectiveness for preparing bis(diisopropylamino)alkoxyphosphine intermediates compared to various dichlorophosphines [1]. The monofunctional nature of the compound eliminates the need for isolation of bis(diisopropylamino)alkoxyphosphines, enabling rapid one-pot synthesis of deoxyribonucleoside phosphoramidite derivatives in good yields [2].
| Evidence Dimension | Relative effectiveness for alkoxyphosphine preparation |
|---|---|
| Target Compound Data | Reported as 'much more effective' (qualitative comparative statement from primary research) |
| Comparator Or Baseline | Various dichlorophosphines |
| Quantified Difference | Qualitative superiority with operational advantage of one-pot synthesis without intermediate isolation |
| Conditions | Preparation of bis(diisopropylamino)alkoxyphosphines for DNA synthesis via phosphoramidite intermediates |
Why This Matters
Selection of this compound reduces synthetic steps and eliminates intermediate purification requirements, directly impacting process cost and throughput for oligonucleotide manufacturing.
- [1] Hamamoto, S. et al. (1989). 2-(2-Pyridyl)ethyl group: new type protecting group in the synthesis of DNA via phosphoramidite intermediates. Research communication noting bis(diisopropylamino)chlorophosphine is 'much more effective' than dichlorophosphines. View Source
- [2] Seth, S. et al. (2006). New Approach to the Synthesis of Deoxyribonucleoside Phosphoramidite Derivatives. Nucleic Acids Symposium Series, 50, 89-90. One-pot reaction from bis(diisopropylamino)chlorophosphine without isolation of intermediates. View Source
